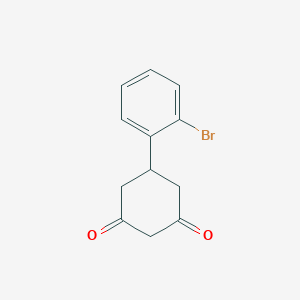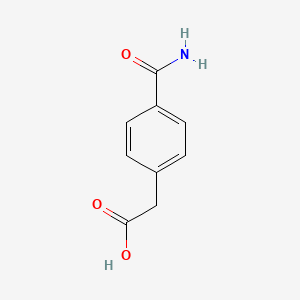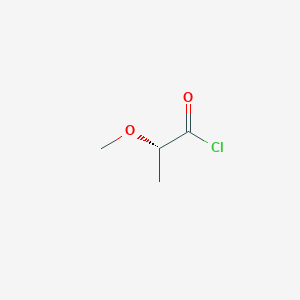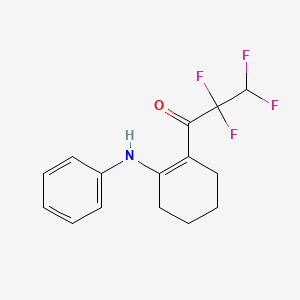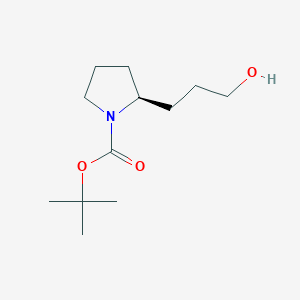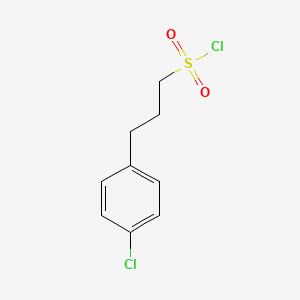![molecular formula C71H60N2 B3118500 7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine CAS No. 239476-24-5](/img/structure/B3118500.png)
7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine
Vue d'ensemble
Description
7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine is a useful research compound. Its molecular formula is C71H60N2 and its molecular weight is 941.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electroluminescent and Optical Applications
A Novel Class of Emitting Amorphous Molecular Materials for Electroluminescence : This research highlights a novel class of color-tunable emitting amorphous molecular materials, including various derivatives of 9,9-dimethylfluoren-2-yl. These compounds exhibit intense fluorescence emission, high glass-transition temperatures, and function as excellent emitting materials for organic electroluminescent (EL) devices, emitting multicolor light including white. They also serve as good host materials for emissive dopants in organic EL devices, allowing for color tuning and leading to higher performance in these devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Synthesis and Molecular Properties
Synthesis of Fluorescent Fluorene–Isoindole-Containing Mono- and Oligomers : This study explores the synthesis of novel fluorene–isoindole-containing light-emitting mono- and oligomers. It demonstrates that these compounds, with variations in the fluorene component, are potential blue light-emitters with good quantum efficiency (Lázár, Nagy, Rácz, Zsuga, & Kéki, 2014).
Optical and Fluorescent Characteristics
Spectral Properties of Several Fluorene Derivatives as Two-Photon Fluorescent Dyes : This research investigates the absorption, steady-state fluorescence, and excitation properties of several fluorene derivatives. The findings indicate these compounds' potential as two-photon fluorescent dyes, providing insights into their spectral characteristics and fluorescence quantum yields (Belfield, Bondar, Przhonska, Schafer, & Mourad, 2002).
Potential in Organic Electronics
Development of Hole-Blocking Amorphous Molecular Materials in Organic EL Devices : This study introduces a novel class of amorphous molecular materials, including derivatives of 9,9-dimethylfluoren-2-yl, as effective hole-blocking materials in organic electroluminescent devices. These materials, with their high glass-transition temperatures and large HOMO-LUMO energy gaps, demonstrate efficient blue-violet emission from emitters with hole transporting properties, thus contributing to the development of organic EL devices (Shirota, Kinoshita, & Okumoto, 2002).
Propriétés
IUPAC Name |
7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H60N2/c1-45-17-15-23-53(37-45)72(51-19-11-9-12-20-51)55-29-35-61-59-33-27-49(41-65(59)70(5,6)67(61)43-55)47-25-31-57-58-32-26-48(40-64(58)69(3,4)63(57)39-47)50-28-34-60-62-36-30-56(44-68(62)71(7,8)66(60)42-50)73(52-21-13-10-14-22-52)54-24-16-18-46(2)38-54/h9-44H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLBBFQXZLLOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)C6=CC7=C(C=C6)C8=C(C7(C)C)C=C(C=C8)C9=CC1=C(C=C9)C2=C(C1(C)C)C=C(C=C2)N(C1=CC=CC=C1)C1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H60N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[1,1'-Bi(cyclopentane)]-2-yl]acetic acid](/img/structure/B3118426.png)
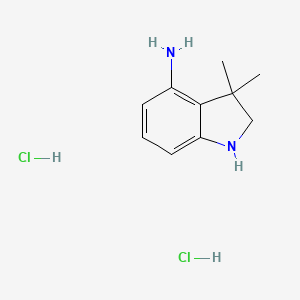

![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)
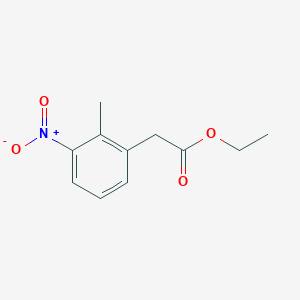
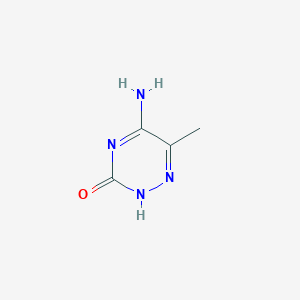
![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,6-difluorobenzenecarboxamide](/img/structure/B3118476.png)
